

# Physical and chemical characteristics of (Rac)-Efavirenz-d5

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Efavirenz-d5 |           |
| Cat. No.:            | B127556            | Get Quote |

# (Rac)-Efavirenz-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **(Rac)-Efavirenz-d5**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its properties, experimental protocols for its analysis, and its metabolic fate, serving as a critical resource for professionals in drug development and research.

# **Physicochemical Characteristics**

**(Rac)-Efavirenz-d5** is a stable isotope-labeled version of Efavirenz, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

### **General and Physical Properties**

The following table summarizes the key physical and chemical properties of **(Rac)-Efavirenz-d5** and its non-deuterated parent compound, Efavirenz. Due to the limited availability of specific experimental data for the deuterated analog, properties of Efavirenz are provided as a close proxy.



| Property            | (Rac)-Efavirenz-d5                                       | Efavirenz            |
|---------------------|----------------------------------------------------------|----------------------|
| Molecular Formula   | C14H4D5CIF3NO2[1][2][3][4]                               | C14H9ClF3NO2[5]      |
| Molecular Weight    | 320.71 g/mol [1][2][3][4]                                | 315.7 g/mol [5]      |
| CAS Number          | 1132642-95-5[1][2][3], 154598-<br>52-4 (unlabeled)[1][2] | 154598-52-4[5]       |
| Appearance          | Off-White Solid[3]                                       | Crystalline solid[5] |
| Purity              | >95% (HPLC)[1][2]                                        | ≥98%[5]              |
| Storage Temperature | -20°C[1][2]                                              | -20°C[5]             |

**Solubility** 

| Solvent                  | Efavirenz Solubility                         |
|--------------------------|----------------------------------------------|
| Ethanol                  | Approximately 20 mg/mL[5]                    |
| DMSO                     | Approximately 14 mg/mL[5]                    |
| Dimethylformamide (DMF)  | Approximately 20 mg/mL[5]                    |
| Aqueous Buffers          | Sparingly soluble[5]                         |
| 1:1 Ethanol:PBS (pH 7.2) | Approximately 0.5 mg/mL[5]                   |
| Water                    | Very low, between 0.0127 mM and 0.0263 mM[6] |

# **Metabolic Pathways of Efavirenz**

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation. The metabolic profile of **(Rac)-Efavirenz-d5** is expected to be qualitatively similar to that of Efavirenz, although the rate of metabolism may be altered due to the kinetic isotope effect.

The primary enzyme responsible for the major metabolic route, 8-hydroxylation, is CYP2B6.[7] A minor pathway, 7-hydroxylation, is catalyzed mainly by CYP2A6.[8] These hydroxylated



metabolites can undergo further oxidation and glucuronidation before excretion.



Click to download full resolution via product page

Caption: Primary metabolic pathways of Efavirenz in the liver.

# **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate quantification and study of **(Rac)-Efavirenz-d5** and Efavirenz. Below are summaries of methodologies for bioanalysis and in vitro metabolism studies.

## **Quantification of Efavirenz in Biological Matrices**

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]

- Objective: To quantify Efavirenz in human plasma.
- Sample Preparation:
  - Thaw frozen K2-EDTA plasma samples.
  - $\circ$  To 50  $\mu L$  of plasma, add 20  $\mu L$  of the Efavirenz sample solution and 20  $\mu L$  of an internal standard.
  - Vortex the mixture for 5 minutes.



- Perform solid-phase extraction (SPE) to remove interfering substances.
- Elute the drug from the SPE cartridge with 0.5 mL of the mobile phase.
- Chromatographic Conditions:
  - Column: SHISEIDO C18 (250 x 4.6 mm i.d., 5μ).[9]
  - Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 30:70 v/v ratio.
  - Flow Rate: 1 mL/min.[9]
  - Detection: UV detection at 247 nm.[9]
- Internal Standard: (Rac)-Efavirenz-d5 is an ideal internal standard for this application.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11]

- Objective: Sensitive quantification of Efavirenz in various biological matrices including plasma, brain tissue, and dried blood spots.
- Sample Preparation (Dried Blood Spots):
  - Excise the dried blood spot.
  - Add an internal standard (e.g., hexobarbital) and 1 mol/L K₂CO₃.
  - Extract with ethyl acetate/n-hexane (50/50 v/v).
  - Evaporate the extract to dryness.
  - Reconstitute the residue in the mobile phase.[11]
- Chromatographic and Mass Spectrometric Conditions:
  - Column: Reverse-phase C18.[11]
  - Mobile Phase: Gradient elution with 1 mmol/L ammonium acetate in water and acetonitrile.
    [11]



- Ionization Mode: Negative ionization.[11]
- Quantification: Selected reaction monitoring (SRM).[11]





#### Click to download full resolution via product page

Caption: General workflow for the bioanalysis of Efavirenz using an internal standard.

### In Vitro Metabolism Study

Method: Human Liver Microsome (HLM) Incubation Assay[8][12][13]

- Objective: To investigate the in vitro metabolism of Efavirenz and identify the responsible CYP enzymes.
- Materials:
  - Pooled human liver microsomes.
  - Efavirenz stock solution (e.g., in methanol).
  - Potassium phosphate buffer (pH 7.4).
  - NADPH-generating system (cofactor for CYP enzymes).
  - Specific CYP inhibitors (for reaction phenotyping).

#### Procedure:

- Prepare incubation mixtures in a 96-well plate containing HLM (e.g., 0.25 mg/mL),
  potassium phosphate buffer, and Efavirenz at various concentrations (e.g., 10 μM).[8]
- Pre-incubate the mixture at 37°C.
- Initiate the metabolic reaction by adding the NADPH-generating system.
- Incubate for a specific time (e.g., 15 minutes) at 37°C.[8]
- Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
- Centrifuge to pellet the protein and collect the supernatant.



- Analyze the supernatant for the formation of metabolites (e.g., 7-hydroxyefavirenz and 8-hydroxyefavirenz) using LC-MS/MS.[8]
- Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed in the presence of known selective inhibitors for different CYP isoforms.[8]

### **Synthesis Outline**

While a detailed, step-by-step protocol for the synthesis of **(Rac)-Efavirenz-d5** is not publicly available, the general synthetic routes for Efavirenz and its analogs are well-documented.[14] [15][16][17] A key step in the synthesis involves the coupling of a substituted aniline with a cyclopropyl acetylene derivative. For the synthesis of **(Rac)-Efavirenz-d5**, a deuterated cyclopropyl acetylene starting material would be utilized.

### Conclusion

(Rac)-Efavirenz-d5 is an indispensable tool for the accurate pharmacokinetic and metabolic evaluation of Efavirenz. This guide provides a foundational understanding of its physicochemical properties, metabolic pathways, and the experimental methodologies employed in its study. The presented data and protocols are intended to support researchers and drug development professionals in their work with this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 2. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 7. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated method for quantification of efavirenz in dried blood spots using highperformance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry -PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. firescholars.seu.edu [firescholars.seu.edu]
- 15. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of (Rac)-Efavirenz-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127556#physical-and-chemical-characteristics-of-rac-efavirenz-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com